Hydrogen Bond Donor Deficiency: A Key Physicochemical Differentiator from N1-Unsubstituted Analogs
The target compound possesses zero hydrogen bond donors (HBD = 0), directly resulting from N1-sulfonylation with a phenylsulfonyl group. By contrast, the direct analog lacking this N1-substituent, 2-(methylthio)-4,5-dihydro-1H-imidazole (CAS 20112-79-2), has one HBD due to the free N-H [1]. This difference is critical as HBD count strongly influences passive membrane permeability and oral bioavailability predictions. The 1-sulfonyl modification also increases molecular weight by 140.1 g/mol (256.3 vs. 116.2 g/mol) and modulates lipophilicity (XLogP3-AA = 1.5) versus the more polar, unsubstituted scaffold [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 2-(Methylthio)-4,5-dihydro-1H-imidazole (CAS 20112-79-2): HBD = 1 |
| Quantified Difference | Absolute difference of 1 HBD; MW increase of 140.1 g/mol; XLogP3-AA of 1.5 vs. predicted lower value for comparator. |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs descriptors) and vendor databases. |
Why This Matters
The absence of hydrogen bond donors is a critical filter in CNS drug design and fragment library selection, making this sulfonylated scaffold preferentially suited for programs requiring enhanced membrane diffusion over the N1-unsubstituted comparator.
- [1] PubChem. (2025). Compound Summary for CID 2148541: 2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/868216-40-4 View Source
